![molecular formula C20H22Cl2N6O3 B2686780 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1363975-18-1](/img/structure/B2686780.png)
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of SB 216763 involves several steps, including the introduction of the dichlorophenylmethyl group, the piperazine moiety, and the tetrahydro-1H-purine-2,6-dione scaffold. Researchers have employed diverse synthetic strategies to access this compound, aiming for high yield and purity. Detailed synthetic routes and optimization studies are documented in the literature .
Molecular Structure Analysis
SB 216763 exhibits an intriguing molecular structure. Its core consists of a tetrahydro-1H-purine-2,6-dione ring, flanked by a dichlorophenylmethyl group and a propanoylpiperazine side chain. The precise arrangement of atoms and functional groups within this structure influences its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D conformation and intermolecular interactions .
Chemical Reactions Analysis
SB 216763 may participate in various chemical reactions, including hydrolysis, oxidation, and conjugation. Investigating its reactivity under different conditions is crucial for understanding its stability, metabolism, and potential drug interactions. Researchers have explored its behavior in simulated physiological environments and elucidated its transformation pathways .
Physical And Chemical Properties Analysis
- Physical Properties : SB 216763 appears as a crystalline solid, typically colorless. Its melting point lies within the range of 121–123°C .
- Chemical Properties : The compound’s solubility, stability, and pH-dependent behavior are essential considerations for drug formulation. Researchers have investigated its dissolution kinetics, solubility profiles, and compatibility with common excipients .
作用机制
The pharmacological mechanism of SB 216763 centers around its interaction with specific cellular targets. Notably, it acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). By modulating GSK-3 activity, SB 216763 influences critical signaling pathways, such as Wnt/β-catenin and insulin signaling. This inhibition has implications for cell proliferation, differentiation, and apoptosis. Further mechanistic studies are ongoing to unravel its precise mode of action .
安全和危害
While SB 216763 shows promise as a therapeutic agent, safety assessments are critical. Toxicological studies have evaluated its acute and chronic effects, potential mutagenicity, and organ-specific toxicity. Researchers have also explored its metabolic fate and potential adverse reactions. As with any novel compound, rigorous safety profiling is essential before clinical trials .
未来方向
The future of SB 216763 lies in its translational potential. Researchers should explore its efficacy in disease models, optimize its pharmacokinetic properties, and investigate its tissue distribution. Additionally, structure-activity relationship studies can guide the design of analogs with improved properties. Collaborations between medicinal chemists, pharmacologists, and clinicians will drive its development toward therapeutic applications .
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
属性
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O3/c1-3-15(29)26-6-8-27(9-7-26)19-23-17-16(18(30)24-20(31)25(17)2)28(19)11-12-4-5-13(21)10-14(12)22/h4-5,10H,3,6-9,11H2,1-2H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWIZGOBLLLNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

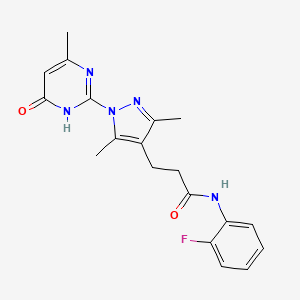


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)
![4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686710.png)

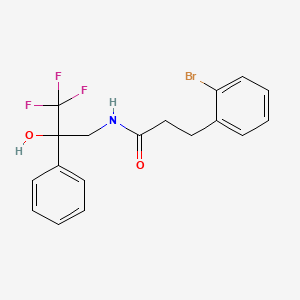

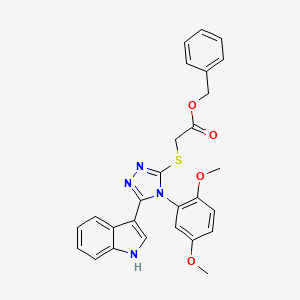
![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)
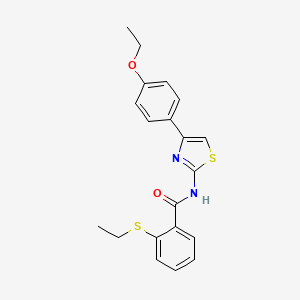
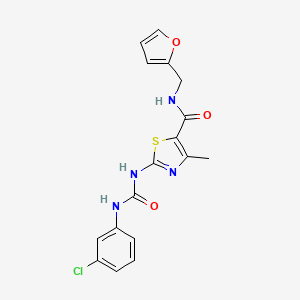
![N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride](/img/structure/B2686719.png)
